molecular formula C7H6FNO3 B15203794 3-Fluoro-2-methyl-6-nitrophenol

3-Fluoro-2-methyl-6-nitrophenol

Cat. No.: B15203794
M. Wt: 171.13 g/mol
InChI Key: AONXOVCORWKIMA-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-6-nitrophenol is an aromatic compound with a phenolic structure substituted with a fluorine atom, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-6-nitrophenol typically involves multiple steps. One common method starts with o-methylphenol, which undergoes nitration to selectively produce 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to form 2-chloro-3-nitrotoluene. The next step involves fluorination to yield 2-fluoro-3-nitrotoluene, followed by oxidation of the methyl group to produce this compound .

Industrial Production Methods

For large-scale production, the process described above can be optimized for higher yields and cost-effectiveness. Industrial methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-methyl-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-2-methyl-6-nitrophenol exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial activity. The phenolic group can also participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-nitrophenol
  • 4-Fluoro-2-methylphenol
  • 3-Nitro-2-methylphenol

Uniqueness

3-Fluoro-2-methyl-6-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

3-fluoro-2-methyl-6-nitrophenol

InChI

InChI=1S/C7H6FNO3/c1-4-5(8)2-3-6(7(4)10)9(11)12/h2-3,10H,1H3

InChI Key

AONXOVCORWKIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)[N+](=O)[O-])F

Origin of Product

United States

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